1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol
Overview
Description
1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with an aminomethyl group and two methyl groups at the 4-position
Mechanism of Action
Target of Action
1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is structurally similar to Gabapentin , a medication primarily used to treat partial seizures and neuropathic pain . Gabapentin acts by decreasing the activity of a subset of calcium channels . Therefore, it’s plausible that this compound may have a similar target of action.
Mode of Action
Gabapentin decreases the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters .
Biochemical Pathways
Gabapentin, a structurally similar compound, is known to affect the calcium channels, which play a crucial role in the release of neurotransmitters and the transmission of signals in the nervous system .
Result of Action
Gabapentin, a structurally similar compound, is known to decrease the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters and a decrease in neuronal excitability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol are yet to be fully elucidated. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The aminomethyl group could potentially form hydrogen bonds or ionic interactions with biomolecules, influencing their function or activity .
Cellular Effects
Given its potential interactions with biomolecules, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be studied. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol can be synthesized through several methods. . The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 4,4-dimethylcyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Amino-substituted cyclohexane derivatives.
Scientific Research Applications
1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexanol: Lacks the additional methyl groups, resulting in different chemical properties.
4,4-Dimethylcyclohexanone: Similar structure but lacks the aminomethyl group, affecting its reactivity and applications.
Cyclohexanemethanol: Similar backbone but different functional groups, leading to varied uses.
Uniqueness: 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on a cyclohexane ring, providing a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
1-(aminomethyl)-4,4-dimethylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-9(11,7-10)6-4-8/h11H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIQYQEYLIVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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